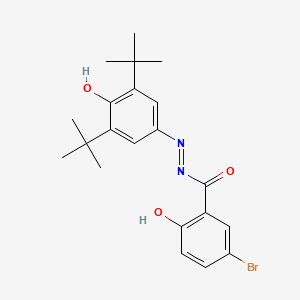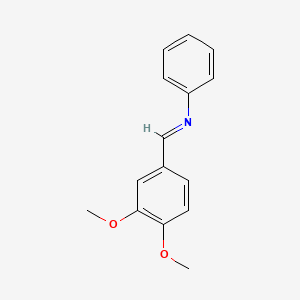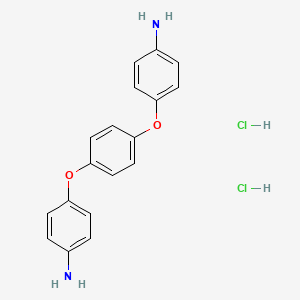
3-Ethyl-2,4-dimethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,4-dimethylpyrrolidine is an organic compound with the molecular formula C8H17N It is a derivative of pyrrolidine, characterized by the presence of ethyl and dimethyl groups attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,4-dimethylpyrrolidine can be achieved through several methods. One common approach involves the alkylation of pyrrolidine with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation of Pyrrolidine: Pyrrolidine is treated with ethyl bromide and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-2,4-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride in an aprotic solvent.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered alkyl groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Ethyl-2,4-dimethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,4-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Ethyl-2,4-dimethylpyrrole: A structurally similar compound with a pyrrole ring instead of a pyrrolidine ring.
2,4-Dimethylpyrrolidine: Lacks the ethyl group, making it less sterically hindered.
3-Ethylpyrrolidine: Lacks the dimethyl groups, resulting in different chemical properties.
Uniqueness: 3-Ethyl-2,4-dimethylpyrrolidine is unique due to the presence of both ethyl and dimethyl groups, which confer distinct steric and electronic properties. These modifications can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propiedades
Número CAS |
5666-10-4 |
|---|---|
Fórmula molecular |
C8H17N |
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
3-ethyl-2,4-dimethylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-4-8-6(2)5-9-7(8)3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
GTDYINNWQOHUAH-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(CNC1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11962603.png)
![methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962604.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962610.png)





